3-(3,4-Dimethoxyphenyl)azetidine

Stereochemistry Fragment-based drug design Library synthesis

3-(3,4-Dimethoxyphenyl)azetidine (CAS 1107627-18-8) is an achiral, 3-arylazetidine scaffold that eliminates the stereochemical complexity of 2-aryl congeners—enabling direct incorporation into parallel synthesis without enantiomeric resolution. The 3,4-dimethoxyphenyl group provides three hydrogen-bond acceptor sites and a predicted conjugate acid pKa of ~10.26, offering tunable protonation for permeability and solubility optimization in lead discovery. As a privileged fragment for FBDD libraries and a scaffold-hopping replacement for 4-arylpiperidine or 3-arylpyrrolidine motifs, this compound is supported by established synthetic routes (30–88% yields). Choose this specific congener for superior synthetic tractability and differentiated electronic profile versus mono-methoxy or dichloro analogs.

Molecular Formula C11H15NO2
Molecular Weight 193.24
CAS No. 1107627-18-8
Cat. No. B1650056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)azetidine
CAS1107627-18-8
Molecular FormulaC11H15NO2
Molecular Weight193.24
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CNC2)OC
InChIInChI=1S/C11H15NO2/c1-13-10-4-3-8(5-11(10)14-2)9-6-12-7-9/h3-5,9,12H,6-7H2,1-2H3
InChIKeyHGIIXEHAYXWIEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)azetidine (CAS 1107627-18-8): Procurement-Grade Overview for Medicinal Chemistry and Fragment-Based Discovery


3-(3,4-Dimethoxyphenyl)azetidine (CAS 1107627-18-8) is a 3-aryl-substituted four-membered nitrogen heterocycle with the molecular formula C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol . It belongs to the 3-arylazetidine class, a scaffold identified as a privileged motif in medicinal chemistry owing to its conformational rigidity, favorable vector geometry for fragment growing, and synthetic tractability [1]. The compound features a 3,4-dimethoxyphenyl pharmacophore attached at the 3-position of the azetidine ring, a substitution pattern that eliminates the stereocenter inherent to 2-arylazetidine analogs while preserving the electron-rich aromatic character contributed by the dual methoxy substituents [2]. Commercially available from multiple vendors in free base and hydrochloride salt forms at purities typically ranging from 95% to 98%, it serves primarily as a synthetic intermediate and fragment-like building block for pharmaceutical research .

Why Generic 3-Arylazetidine Substitution Fails: Critical Differentiation Factors for 3-(3,4-Dimethoxyphenyl)azetidine Sourcing


Although numerous 3-arylazetidine analogs share the same core scaffold, simple in-class substitution is not generally valid due to three orthogonal drivers of differentiation. First, the regiochemistry of aryl attachment (3- versus 2-position on the azetidine ring) fundamentally alters the stereochemical complexity of any derived library: 3-substituted azetidines are achiral at the point of aryl attachment, whereas 2-substituted congeners introduce a stereocenter that mandates enantiomeric separation or asymmetric synthesis [1]. Second, the 3,4-dimethoxy substitution pattern modulates both the electron density and hydrogen-bond acceptor capacity of the aromatic ring in a manner distinct from mono-methoxy (e.g., 3-(4-methoxyphenyl)azetidine), dichloro (e.g., 3-(3,4-dichlorophenyl)azetidine), or regioisomeric dimethoxy (e.g., 3-(2,6-dimethoxyphenyl)azetidine) variants, translating to differences in predicted basicity (pKa of conjugate acid), lipophilicity, and potential target engagement profiles . Third, the synthetic accessibility and commercial availability of the specific 3,4-dimethoxy congener differ meaningfully from close analogs, with vendor catalog presence, purity grades, and available salt forms varying substantially across the 3-arylazetidine chemical space . These factors collectively render generic substitution scientifically unsound without explicit comparator data to justify interchangeability.

Quantitative Differentiation Evidence: 3-(3,4-Dimethoxyphenyl)azetidine vs. Closest Analogs for Procurement Decision Support


Regiochemical Differentiation: 3-Aryl vs. 2-Aryl Substitution Eliminates Stereochemical Complexity

3-(3,4-Dimethoxyphenyl)azetidine, by virtue of its 3-aryl substitution pattern, is an achiral molecule at the point of aryl–azetidine attachment. In direct contrast, the positional isomer 2-(3,4-dimethoxyphenyl)azetidine (CAS 777887-06-6) possesses a stereogenic center at C2 of the azetidine ring and exists as a racemic mixture unless resolved into its (R)- and (S)-enantiomers (CAS 1213196-75-8 and 1213977-68-4, respectively) [1]. This structural distinction carries a quantifiable operational consequence: 3-substituted azetidines can be directly utilized in achiral parallel synthesis and fragment-based screening without the added cost, time, and analytical burden of chiral separation or asymmetric synthesis required for 2-substituted analogs [2]. In the context of the triple reuptake inhibitor program reported by Han et al. (2012), 3-substituted azetidine derivatives were designed and evaluated as an achiral scaffold class, whereas 2-substituted variants were not pursued in that series, underscoring the divergent synthetic strategies dictated by regiochemistry [2].

Stereochemistry Fragment-based drug design Library synthesis

Basicity Modulation: Predicted pKa Differentiation Between 3,4-Dimethoxy, 4-Methoxy, and Unsubstituted Azetidine Congeners

The predicted basicity of 3-arylazetidines is sensitive to the nature and position of aryl substituents. While experimentally measured pKa values for 3-(3,4-dimethoxyphenyl)azetidine are not reported in the primary literature, predicted pKa values for structurally proximal analogs provide a class-level inference. The 2-(3,4-dimethoxyphenyl)azetidine positional isomer has a predicted pKa (conjugate acid) of 10.26±0.40 . The mono-methoxy analog 3-(4-methoxyphenyl)azetidine has a predicted pKa of 10.68±0.40 . The unsubstituted parent azetidine has an experimentally determined pKa of 11.29 (conjugate acid in water at 25 °C) [1]. The progressive decrease in predicted basicity from unsubstituted azetidine (pKa 11.29) through mono-methoxy (pKa ~10.68) to dimethoxy analogs (pKa ~10.26) is consistent with the electron-withdrawing inductive effect of the aryl ring and methoxy substituents, which reduce electron density on the azetidine nitrogen [2]. This trend has direct implications for protonation state at physiological pH and for salt selection during procurement and formulation.

Physicochemical properties Basicity pKa prediction Lead optimization

Synthetic Accessibility: Hiyama Cross-Coupling Yields for 3-Arylazetidine Construction Provide a Procurement-Relevant Benchmark

The 3-arylazetidine scaffold, including 3-(3,4-dimethoxyphenyl)azetidine, is accessible via palladium-catalyzed Hiyama cross-coupling of arylsilanes with 3-iodoazetidine, a methodology reported by Liu et al. (2019) to proceed in moderate to good yields of 30%–88% under mild reaction conditions [1]. This yield range provides a quantitative benchmark for assessing synthetic feasibility and cost-of-goods expectations for custom synthesis or scale-up procurement. In contrast, 2-arylazetidine synthesis typically requires alternative strategies (e.g., Pd-catalyzed migration/coupling of 3-iodoazetidines with aryl boronic acids as reported by Yang et al., 2022), implying divergent synthetic routes, catalyst systems, and cost structures for the two regioisomeric series [2]. The availability of a well-precedented, high-yielding cross-coupling route for 3-arylazetidines reduces synthetic risk and supports competitive pricing from contract research organizations and building block suppliers [3].

Synthetic chemistry Cross-coupling Process chemistry Supply chain

Medicinal Chemistry Vector: Azetidin-3-yl as a Privileged Fragment Replacement with Defined Exit Vector Geometry

The azetidin-3-yl substituent has been explicitly identified as a privileged motif in medicinal chemistry, with the 3-arylazetidine scaffold offering distinct conformational and vector properties relative to larger-ring analogs [1]. Duncton et al. (2008) demonstrated that 3-arylazetidines are accessible via nickel-mediated alkyl-aryl Suzuki coupling and noted their importance as medicinal chemistry fragments [1]. In a direct application, 3-aryl-azetidine moieties have been employed to replace the phenylethyl group of the antitumor agent TZT-1027 at the C-terminus, yielding analogues with IC₅₀ values as low as 2.1–2.2 nM against A549 and HCT116 cell lines [2]. The 3-substitution pattern provides an exit vector angle that differs from both 2-arylazetidines (which project the aryl group at a different dihedral angle relative to the azetidine nitrogen) and from larger-ring analogs such as 3-arylpyrrolidines and 4-arylpiperidines, enabling scaffold-hopping strategies that preserve or enhance target affinity while modulating physicochemical properties [3]. The 3,4-dimethoxyphenyl group specifically contributes two hydrogen-bond acceptor oxygen atoms (total HBA count = 3 for the molecule) and increased topological polar surface area relative to mono-methoxy or unsubstituted phenyl congeners, which can be systematically exploited in structure-activity relationship (SAR) exploration .

Fragment-based drug discovery Scaffold hopping Medicinal chemistry Exit vectors

Ring Strain-Driven Reactivity and Stability: Azetidine Core Liability with Substituent-Dependent Modulation

The azetidine ring possesses significant ring strain energy (approximately 25.4–27.7 kcal/mol), which is a double-edged sword: it enhances reactivity for synthetic transformations but also introduces potential stability liabilities . Bai et al. (2021) systematically characterized an acid-mediated intramolecular ring-opening decomposition pathway in N-substituted aryl azetidines, demonstrating that stability at acidic pH is highly sensitive to the nature of the N-substituent [1]. In that study, while a 3-pyridyl N-substituted azetidine exhibited a short aqueous half-life (T₁/₂ = 3.8 h at pH 1.8), closely related 2- and 4-pyridyl analogs were stable under identical conditions (less than 5% degradation at 24 h) [1]. For 3-(3,4-dimethoxyphenyl)azetidine, which bears a free NH group (secondary amine), the absence of an N-substituent eliminates the intramolecular nucleophilic decomposition pathway described by Bai et al. However, the electron-donating 3,4-dimethoxy substitution on the aryl ring is predicted to increase electron density at the azetidine nitrogen (as reflected in the pKa trend discussed in Evidence Item 2), which may influence protonation-dependent stability under acidic conditions relative to electron-poor aryl congeners such as 3-(3,4-dichlorophenyl)azetidine [2]. Users procuring this compound for applications involving acidic media or long-term storage should evaluate batch-specific stability data rather than assuming class-level interchangeability.

Chemical stability Ring strain Decomposition Formulation

Optimal Deployment Scenarios for 3-(3,4-Dimethoxyphenyl)azetidine Based on Differentiated Evidence


Achiral Fragment Library Construction for High-Throughput Screening

The achiral nature of the 3-aryl substitution pattern (Evidence Item 1) makes 3-(3,4-dimethoxyphenyl)azetidine an ideal building block for fragment-based drug discovery (FBDD) libraries where stereochemical complexity is deliberately deferred to later optimization stages. Unlike 2-arylazetidine congeners that require chiral resolution, the target compound can be directly incorporated into parallel synthesis workflows without the added analytical burden of enantiomeric purity determination. The 3,4-dimethoxyphenyl group provides three hydrogen-bond acceptor sites (two methoxy oxygens plus the azetidine nitrogen), enhancing aqueous solubility and offering multiple vectors for target engagement. The azetidin-3-yl motif is recognized as a privileged fragment scaffold [1], and its incorporation into screening libraries is supported by established synthetic routes with benchmarked yields of 30–88% [2].

Scaffold-Hopping from Piperidine/Pyrrolidine Series to Azetidine for Property Modulation

For medicinal chemistry programs seeking to reduce lipophilicity, lower molecular weight, or alter the exit vector geometry of existing leads containing 4-arylpiperidine or 3-arylpyrrolidine motifs, 3-(3,4-dimethoxyphenyl)azetidine offers a scaffold-hopping opportunity with a quantifiable ring strain differential (~25.4–27.7 kcal/mol for azetidine vs. ~5.4 kcal/mol for pyrrolidine) [1]. The 3-arylazetidine scaffold has demonstrated utility in replacing phenylethyl groups in antitumor agents, yielding single-digit nanomolar potency (IC₅₀ 2.1–2.2 nM against A549 and HCT116 cells) [2]. The predicted pKa differential (~10.26 vs. ~10.68 for the mono-methoxy analog) provides an additional degree of freedom for tuning the protonation state and, by extension, permeability and solubility in lead optimization campaigns [3].

Synthetic Intermediate for 3,4-Dimethoxyphenyl-Containing Bioactive Molecules

The compound serves as a versatile synthetic intermediate for constructing more complex molecules bearing the 3,4-dimethoxyphenyl-azetidine pharmacophore. The free secondary amine allows for N-functionalization via alkylation, acylation, or sulfonylation, while the 3,4-dimethoxyphenyl group can participate in further electrophilic aromatic substitution or cross-coupling reactions. Enamine's building block collection includes derivatives such as 5-(azetidin-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole hydrochloride, demonstrating the compound's utility as a precursor for heterocycle-fused analogs [1]. The hydrogenolysis of N-benzyl-protected 3-(3,4-dimethoxyphenyl)azetidine selectively removes benzyl groups at 60 °C without reducing the methoxy functionalities, providing a mild deprotection strategy compatible with the electron-rich aromatic ring [2].

Comparative Selectivity Profiling Against Monoamine Transporter Targets

While no direct binding data exist for 3-(3,4-dimethoxyphenyl)azetidine itself, the broader 3-arylazetidine class has demonstrated nanomolar affinity for dopamine (DAT) and serotonin (SERT) transporters [1]. Thaxton et al. (2013) reported that 3-aryl-3-arylmethoxyazetidines achieve SERT Kᵢ values as low as 1.0 nM for the dichloro-substituted congener 7c, with the substitution pattern on the aryl ring serving as a key determinant of DAT/SERT selectivity [1]. The 3,4-dimethoxyphenyl substitution pattern of the target compound, which differs from the dichloro and tetrachloro patterns explored by Thaxton et al., represents an underexplored region of SAR space. For programs targeting monoamine transporters, procuring 3-(3,4-dimethoxyphenyl)azetidine enables systematic exploration of how electron-donating dimethoxy substitution versus electron-withdrawing dichloro substitution modulates transporter affinity and selectivity, leveraging the established class-level precedent for nanomolar potency [1].

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.